molecular formula C15H14ClN5OS2 B2931446 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851079-24-8

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2931446
CAS No.: 851079-24-8
M. Wt: 379.88
InChI Key: WFPDJJYKKQSYKW-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazole, thiadiazole, and acetamide moieties

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Imidazole Intermediate Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.

    Thiadiazole Intermediate Synthesis: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the imidazole and thiadiazole intermediates through a sulfanyl linkage, typically using a thiolating agent such as thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens, thereby exerting its antimicrobial effects. The imidazole and thiadiazole rings are known to interact with metal ions and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazine-2-yl]amino}ethyl)phenol

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of imidazole and thiadiazole rings linked through a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-7-8-21(15)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPDJJYKKQSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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